molecular formula C14H14O3 B3022022 (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione CAS No. 336185-24-1

(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione

Cat. No. B3022022
CAS RN: 336185-24-1
M. Wt: 230.26 g/mol
InChI Key: LZYYSHYKQSQTRW-UTUOFQBUSA-N
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Description

(3AS,5R,7aR)-5-Phenylhexahydroisobenzofuran-1,3-dione, also known as PHIB, is a heterocyclic compound that has been used in various scientific applications, including synthesis, pharmaceuticals, and biochemistry. PHIB is a valuable tool for scientists and researchers due to its wide range of properties and its ability to interact with various molecules.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione, also known as (3aS,5R,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione.

Pharmaceutical Development

This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. Researchers investigate its ability to act as a scaffold for the synthesis of new drugs, particularly those targeting neurological and inflammatory conditions . Its structural properties allow for modifications that can enhance drug efficacy and reduce side effects.

Organic Synthesis

In organic chemistry, (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione is utilized as an intermediate in the synthesis of more complex molecules . Its stable structure and reactivity make it a valuable component in creating a variety of organic compounds, which can be used in further chemical reactions and product development.

Catalysis Research

The compound’s unique structure makes it a candidate for use in catalysis research. It can be employed as a ligand in catalytic processes, potentially improving the efficiency and selectivity of chemical reactions. This application is particularly relevant in the development of green chemistry methods, where reducing waste and energy consumption is crucial.

Medicinal Chemistry

In medicinal chemistry, this compound is examined for its potential therapeutic effects. Its structure allows for the design of analogs that can target specific biological pathways, making it a candidate for drug discovery and development. Researchers aim to develop new treatments for diseases by modifying this compound to enhance its activity and specificity.

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properties

IUPAC Name

(3aS,5R,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYYSHYKQSQTRW-UTUOFQBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@@H]1C3=CC=CC=C3)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207429
Record name (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione

CAS RN

336185-24-1
Record name (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336185-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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